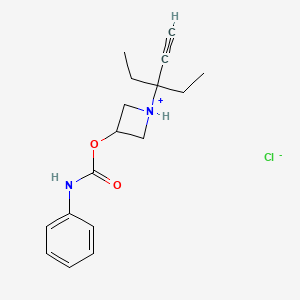
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide: is a complex organic compound with a molecular formula of C25H35IN2O4. This compound is known for its unique structure, which includes a butoxybenzamido group and a benzoyloxyethyl group attached to a diethylmethylammonium iodide moiety. It is primarily used in research and experimental applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide typically involves multiple steps:
Formation of the Butoxybenzamido Intermediate: This step involves the reaction of 2-butoxybenzoic acid with an appropriate amine to form the butoxybenzamido intermediate.
Coupling with Benzoyloxyethyl Group: The intermediate is then reacted with a benzoyloxyethyl compound under specific conditions to form the desired benzoyloxyethyl derivative.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl iodide to form the diethylmethylammonium iodide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)dimethylammonium iodide: Similar structure but with a dimethylammonium group instead of diethylmethylammonium.
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)triethylammonium iodide: Similar structure but with a triethylammonium group.
Uniqueness
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
26095-56-7 |
|---|---|
分子式 |
C25H35IN2O4 |
分子量 |
554.5 g/mol |
IUPAC名 |
2-[4-[(2-butoxybenzoyl)amino]benzoyl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C25H34N2O4.HI/c1-5-8-18-30-23-12-10-9-11-22(23)24(28)26-21-15-13-20(14-16-21)25(29)31-19-17-27(4,6-2)7-3;/h9-16H,5-8,17-19H2,1-4H3;1H |
InChIキー |
QKALWMNSBQYUHV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)




![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)


![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
